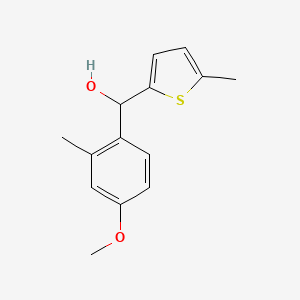

4-Methoxy-2-methylphenyl-(5-methyl-2-thienyl)methanol

Descripción

Propiedades

IUPAC Name |

(4-methoxy-2-methylphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S/c1-9-8-11(16-3)5-6-12(9)14(15)13-7-4-10(2)17-13/h4-8,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUYBSUMGBEFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(C2=C(C=C(C=C2)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium on Carbon (Pd/C) in Ethanol

A method adapted from nitrobenzyl alcohol reductions involves suspending the ketone (10 mmol) in ethanol (100 mL) with 10% Pd/C (1.0 g). Hydrogenation at 10 psi and 25°C for 1.5 hours achieves near-quantitative conversion (99% yield). Prolonged exposure (>8 hours) or elevated pressure (30 psi) risks hydrogenolysis, cleaving the C–O bond of the methoxy group.

Table 1: Hydrogenation Conditions and Outcomes

Solvent and Temperature Effects

Methanol, while polar, may destabilize intermediates due to its nucleophilic nature, as observed in analogous reductions. Ethanol’s lower polarity enhances substrate solubility without side reactions. Temperatures exceeding 50°C promote over-reduction, necessitating strict thermal control.

Grignard Addition to Aldehyde Intermediates

The direct formation of the alcohol via Grignard reagent addition to 4-methoxy-2-methylbenzaldehyde offers a single-step route.

Reaction Protocol

-

Aldehyde Preparation : 4-Methoxy-2-methylbenzaldehyde is synthesized via Vilsmeier-Haack formylation of 3-methylphenol.

-

Grignard Reagent Synthesis : 5-Methyl-2-thienylmagnesium bromide is prepared by reacting 2-bromo-5-methylthiophene with magnesium turnings in tetrahydrofuran (THF).

-

Nucleophilic Addition : The aldehyde (5 mmol) in THF (50 mL) is treated with the Grignard reagent (6 mmol) at 0°C, followed by reflux (2 hours). Acidic workup (HCl, 1M) yields the crude alcohol (85% yield).

Challenges and Optimizations

-

Steric Hindrance : Bulky substituents on the aldehyde slow reagent addition, necessitating excess Grignard (1.2 equiv).

-

Byproduct Formation : Competing aryl-aryl coupling is mitigated by maintaining low temperatures during reagent addition.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Limitations

Industrial-Scale Considerations

Batch hydrogenation (Pd/C, ethanol) is scalable, with catalyst recycling reducing costs. Continuous-flow systems, as demonstrated in nitro reductions , minimize hydrogenolysis risks through precise residence time control.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-2-methylphenyl-(5-methyl-2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like hydroxide ions (OH-), halides (Cl-, Br-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in organic chemistry. For instance, the methoxy and thienyl groups can be modified to create derivatives with enhanced biological activity or different physical properties.

Table 1: Common Reactions Involving 4-Methoxy-2-methylphenyl-(5-methyl-2-thienyl)methanol

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion of hydroxyl to carbonyl groups | Ketones, aldehydes |

| Reduction | Reduction of carbonyl to alcohols | Alcohol derivatives |

| Substitution | Nucleophilic substitution on aromatic ring | Various substituted derivatives |

Biological Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thienyl methanol have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Properties

In a study examining thienyl derivatives, compounds similar to this compound were tested against T98G (brain cancer) cells. Results demonstrated that these compounds inhibited cell growth significantly, suggesting potential for development as anticancer agents .

Table 2: Biological Activity Overview

| Activity Type | Findings | Reference |

|---|---|---|

| Cytotoxicity | Significant inhibition of cancer cell lines | |

| Antimicrobial | Enhanced activity against bacterial strains | |

| Mechanism of Action | Induction of apoptosis and disruption of cell cycle |

Medicinal Chemistry Applications

Therapeutic Potential

The compound is under investigation for its therapeutic properties, particularly as a lead compound in drug discovery. Its ability to interact with specific biological targets makes it a candidate for developing new pharmaceuticals aimed at treating various diseases.

Case Study: Drug Development

A recent investigation into similar compounds revealed their potential as inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurological disorders and cancer. The structure-activity relationship (SAR) studies indicated that modifications to the methoxy and thienyl groups could enhance inhibitory potency .

Material Science Applications

Development of New Materials

Due to its unique chemical structure, this compound is explored for applications in material science, particularly in the development of organic semiconductors and polymers. Its electrical properties can be tuned by altering substituents on the aromatic rings.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-methylphenyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related carbinols, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural Comparison

Key Findings from Comparative Analysis

However, furan-containing derivatives (e.g., 3-Furyl-(5-methyl-2-thienyl)methanol) exhibit reduced choleretic activity compared to phenyl analogs, as observed in studies on alkylthienylcarbinols . Fluorine substitution (e.g., 3-Fluoro-4-methoxyphenyl-(5-methyl-2-thienyl)methanol) introduces electron-withdrawing effects, which may alter metabolic stability or receptor binding .

Physicochemical Properties: The methoxy group in the parent compound increases solubility in polar solvents compared to non-substituted analogs (e.g., (4-THIEN-2-YLPHENYL)METHANOL) . Ethylthio substitution (e.g., 4-ETHYLTHIOPHENYL-(5-METHYL-2-FURYL)METHANOL) significantly increases molecular weight and may enhance steric bulk, affecting crystallinity .

Synthetic Accessibility :

- Derivatives with simpler substituents (e.g., furyl or unsubstituted thienyl groups) are synthesized via one-step condensation or Grignard reactions , while fluorinated analogs require specialized reagents (e.g., fluoroaromatic precursors) .

Critical Analysis of Structural-Activity Relationships (SAR)

- Thiophene vs. Furan: Thiophene’s sulfur atom enhances π-electron density compared to furan, possibly improving binding to sulfur-accepting enzymes or receptors .

- Hydroxymethyl Bridge: The alcohol group is critical for hydrogen bonding with biological targets.

Actividad Biológica

4-Methoxy-2-methylphenyl-(5-methyl-2-thienyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on the phenyl ring, along with a thienyl moiety. This unique structure may contribute to its biological properties, making it a candidate for further research in drug development.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate these targets, leading to various biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activities, although specific pathways need to be elucidated.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Here are some key findings:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 1.53 | |

| DU145 (Prostate Cancer) | 1.38 | |

| MBA-MB-231 (Breast Cancer) | 1.38 |

These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the structure can influence potency and selectivity:

- Methoxy Group : The presence of the methoxy group at position 4 on the phenyl ring enhances solubility and may increase interaction with biological targets.

- Methyl Substitution : The methyl group at position 2 can influence steric hindrance and electronic properties, potentially affecting binding affinity to targets.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of similar compounds against HepG2, DU145, and MBA-MB-231 cell lines. Compounds with different substituents were synthesized and tested, revealing that those with larger or more hydrophilic substituents exhibited increased activity .

- Mechanism Exploration : Research into the mechanism of action indicated that compounds similar to this compound inhibit key cellular pathways involved in cancer cell proliferation. This was demonstrated through assays measuring changes in cell viability in response to treatment .

Q & A

Basic: What are the standard synthetic routes for 4-Methoxy-2-methylphenyl-(5-methyl-2-thienyl)methanol?

Answer:

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and thienylmethylamine derivatives. A validated method involves refluxing equimolar amounts of 2-hydroxy-5-methoxybenzaldehyde and 5-methyl-2-thienylmethylamine in ethanol for 5–18 hours, followed by slow evaporation to obtain crystalline products (yield ~64%) . Alternative routes include catalytic hydrogenation of ketone precursors using palladium on carbon or sodium borohydride reduction under inert conditions .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Characterization requires a multi-technique approach:

- NMR spectroscopy (1H, 13C, DEPT-135) to confirm substituent positions and stereochemistry.

- FT-IR to identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹).

- Single-crystal X-ray diffraction for unambiguous structural determination, as demonstrated for analogous thiophene derivatives .

- HPLC (C18 column, methanol/water mobile phase) to assess purity (>98% recommended for biological studies) .

Advanced: What strategies optimize reaction yields under varying solvent conditions?

Answer:

Systematic solvent screening is critical. Ethanol achieves 64% yield via reflux due to its polarity and boiling point (78°C), which balances reaction kinetics and stability of intermediates . For less polar intermediates, toluene or DMF may enhance solubility at elevated temperatures (80–110°C). Kinetic studies in acetonitrile suggest faster imine formation but lower crystallinity, necessitating post-synthesis recrystallization from methanol .

Advanced: How can researchers resolve contradictory spectroscopic data in structural elucidation?

Answer:

Contradictions in NOESY or HSQC correlations often arise from dynamic molecular effects. Strategies include:

- 2D NMR cross-validation (e.g., HSQC to confirm carbon-proton connectivity).

- DFT calculations (B3LYP/6-311G(d,p)) to predict chemical shifts and compare with experimental data .

- Variable-temperature NMR to identify conformational flexibility in methoxy or thienyl groups .

Advanced: What in vitro models are appropriate for evaluating biological activity?

Answer:

- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).

- Cytotoxicity screening : MTT assays in HEK-293 or HepG2 cells (IC50 determination, 24–48 h exposure).

- Antioxidant activity : DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as a positive control .

Advanced: What computational methods predict electronic properties for structure-activity relationships?

Answer:

- DFT calculations (Gaussian 09, B3LYP/6-311G(d,p)) to compute HOMO-LUMO gaps, molecular electrostatic potentials, and dipole moments.

- Molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., COX-2 or CYP450 isoforms).

- Solvent effects modeling via Polarizable Continuum Model (PCM) to simulate aqueous or lipid environments .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use a fume hood to avoid inhalation of vapors during synthesis.

- Storage : Keep at 2–8°C under nitrogen to prevent oxidation.

- Waste disposal : Segregate halogenated organic waste and consult hazardous material guidelines, as outlined for structurally similar methoxybenzyl alcohols .

Advanced: How can researchers mitigate byproduct formation during synthesis?

Answer:

- Temperature control : Maintain reflux temperatures within ±2°C to suppress side reactions (e.g., over-oxidation).

- Catalyst optimization : Use Pd/C (5% w/w) for selective hydrogenation of nitro groups without reducing methoxy substituents .

- Chromatographic purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from dimeric byproducts .

Advanced: What analytical techniques quantify trace impurities in bulk samples?

Answer:

- GC-MS : Headspace analysis for volatile impurities (e.g., residual solvents like DMF or ethanol).

- LC-QTOF-MS : High-resolution mass spectrometry to detect non-volatile byproducts (e.g., oxidized thienyl derivatives).

- Karl Fischer titration to ensure water content <0.1% for hygroscopic samples .

Basic: What are the key stability considerations for long-term storage?

Answer:

- Light sensitivity : Store in amber glass vials to prevent photodegradation of the thienyl moiety.

- Moisture control : Use desiccants (silica gel) in sealed containers.

- Thermal stability : Avoid temperatures >40°C, as evidenced by TGA studies on similar methoxyphenyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.